
Thiazole-5-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole-5-boronic acid is a boronic acid derivative that features a thiazole ring, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thiazole-5-boronic acid can be synthesized through several methods. One common approach involves the lithiation of 2-bromothiazole followed by boronation with triisopropyl borate and subsequent transesterification with pinacol in the presence of acetic acid . Another method includes the reaction of thiocarboxylic acids with α-haloketones in the presence of ammonium acetate under refluxing acetic acid conditions .
Industrial Production Methods: While specific industrial production methods for thiazol-5-ylboronic acid are not extensively documented, the general principles of boronic acid synthesis apply. These typically involve the use of borate esters derived from boric acid through dehydration with alcohols .
Analyse Des Réactions Chimiques
Types of Reactions: Thiazole-5-boronic acid undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for boronic acids but can occur under specific conditions.
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, particularly at the C-2 and C-5 positions of the thiazole ring.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and nucleophiles.
Cross-Coupling: Palladium catalysts, base (e.g., potassium carbonate), and solvents like tetrahydrofuran or dimethylformamide.
Major Products: The major products formed from these reactions include various substituted thiazoles and biaryl compounds, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
Thiazole-5-boronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of thiazol-5-ylboronic acid primarily involves its role as a Lewis acid, facilitating various chemical reactions. In biological systems, thiazole derivatives can interact with enzymes and receptors, influencing biochemical pathways. For example, thiazole-containing drugs can inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Thiazole: A parent compound with a similar structure but lacking the boronic acid group.
Benzothiazole: Contains a fused benzene ring, offering different reactivity and applications.
Oxazole: Similar to thiazole but with an oxygen atom instead of sulfur.
Uniqueness: Thiazole-5-boronic acid is unique due to the presence of both the thiazole ring and the boronic acid group, which confer distinct reactivity and versatility in synthetic applications. Its ability to participate in cross-coupling reactions makes it particularly valuable in organic synthesis .
Propriétés
Numéro CAS |
942190-81-0 |
|---|---|
Formule moléculaire |
C3H4BNO2S |
Poids moléculaire |
128.95 g/mol |
Nom IUPAC |
1,3-thiazol-5-ylboronic acid |
InChI |
InChI=1S/C3H4BNO2S/c6-4(7)3-1-5-2-8-3/h1-2,6-7H |
Clé InChI |
OPMGYPOENUJLEM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=CS1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


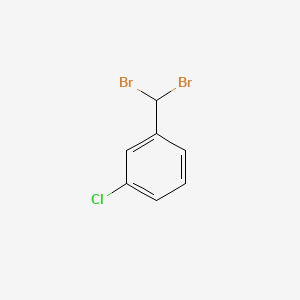
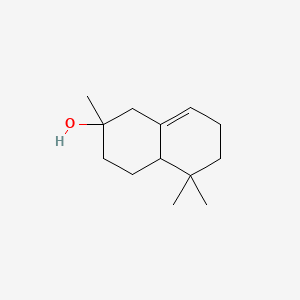
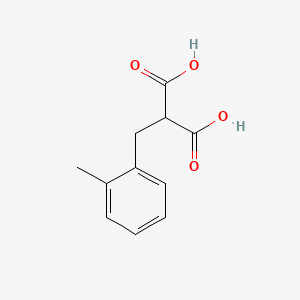
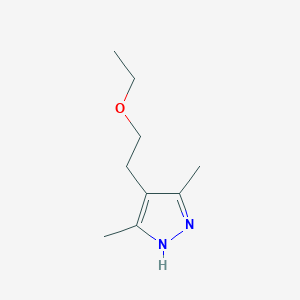
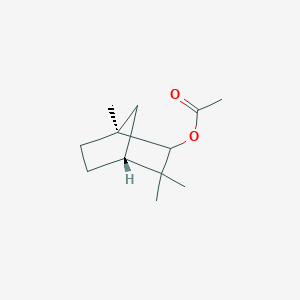
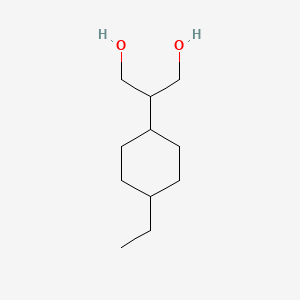

![Calix[4]arene-bis(t-octylbenzo-crown-6)](/img/structure/B8270593.png)
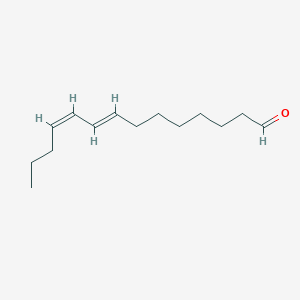
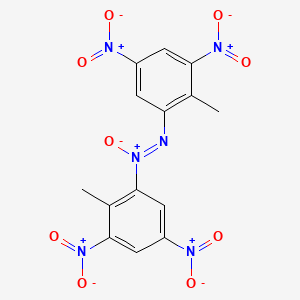
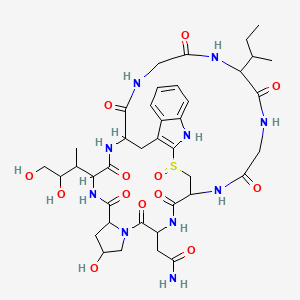
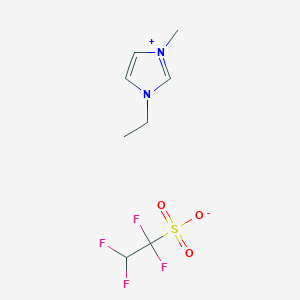
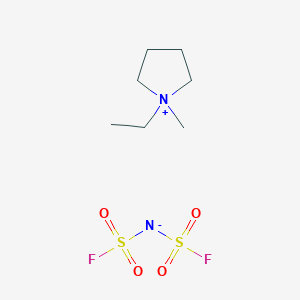
![(1S,2S,3R,4S,5S)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B8270638.png)
